molecular formula C7H7NO3 B141934 Salicylhydroxamic acid CAS No. 89-73-6

Salicylhydroxamic acid

Cat. No. B141934
CAS RN: 89-73-6
M. Wt: 153.14 g/mol
InChI Key: HBROZNQEVUILML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salicylhydroxamic acid (SHA) is a compound that has been studied for its various biological activities and interactions with enzymes and metals. It is known for its role as an inhibitor of certain enzymes, such as myeloperoxidase (MPO) and peroxidases from different sources, including human and Arthromyces ramosus . SHA has also been investigated for its potential antitubercular properties, suggesting that it could combine the curative properties of salicylic acid derivatives with those of amino compounds . Furthermore, SHA's ability to form complexes with metals like palladium and platinum has been explored, revealing insights into its coordination chemistry and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of SHA and its derivatives, as well as their metal complexes, has been a subject of interest. While attempts to synthesize certain platinum(II) complexes with SHA were unsuccessful, palladium(II) complexes were readily synthesized, and their structures were determined through crystallography and NMR investigations . Additionally, the acetylation of SHA to form O-acetylsalicylhydroxamic acid has been reported, leading to the synthesis of metal complexes with unique coordination modes .

Molecular Structure Analysis

The molecular structure of SHA has been elucidated through various techniques, including X-ray crystallography and computational studies. The X-ray crystal structures of SHA bound to MPO and ARP provide detailed information on the inhibitor's binding mode, which involves hydrogen bonding and hydrophobic interactions but does not include coordination to the heme iron . Computational studies have further supported these findings and have explored the stability of different conformers and binding modes of SHA .

Chemical Reactions Analysis

SHA's reactivity has been studied in the context of its inhibitory effects on enzymes and its role in the formation of metal complexes. It has been found to act as a potent inhibitor for peroxidase enzymes, yet it can also reduce compounds I and II of peroxidases, indicating a complex interaction with these enzymes . The binding of SHA to metal ions has been shown to depend on the metal and the ligand's binding mode, with some complexes exhibiting unexpected stability and coordination .

Physical and Chemical Properties Analysis

The physical and chemical properties of SHA have been investigated through spectroscopic methods and computational studies. The acid-base behavior and self-aggregation of SHA have been characterized by UV and NMR spectroscopy, revealing the formation of dimers and tetramers stabilized by hydrogen bonds and pi-pi interactions . The IR absorption spectrum of SHA in an argon matrix has been recorded, and its photochemical degradation has been studied, identifying the main photolysis products in different environments .

Scientific Research Applications

Plant Growth and Stress Management Salicylic acid (SA), a precursor of Salicylhydroxamic acid, is known for its significant role in plant physiology. It functions as a non-enzymatic antioxidant and a plant growth regulator, influencing several plant physiological processes. SA is integral in signaling plant responses to various stress factors such as UV-B exposure, ozone, and pathogen attacks. Studies highlight its role in activating stress-induced antioxidant systems, stimulating flowering, controlling ion uptake by roots, and managing stomatal conductivity. Moreover, SA's involvement in mitigating the toxic effects of heavy metals like cadmium on plants is noted, emphasizing its potential in phytotoxicology (Muthulakshmi & Lingakumar, 2017) (Guo et al., 2019).

Plant Morphogenesis and Development Recent studies have confirmed the significant role of SA in plant morphogenesis, especially in shaping root morphology under normal and stress conditions. SA maintains a balance between stress responses and morphogenesis in plant development, indicating its crucial role in plant life cycles (Bagautdinova et al., 2022).

Plant Salt Stress Tolerance SA also plays a vital role in managing saline stress in plants. The exogenous application of lower concentrations of SA has been beneficial in enhancing photosynthesis, growth, and various other physiological and biochemical characteristics of plants. It is instrumental in preventing oxidative damage in plants under saline stress by detoxifying superoxide radicals. The protective effects of SA on changing antioxidant enzyme activity for salt tolerance in plants highlight its importance in agricultural science (Joseph et al., 2010).

Fruit Preservation and Pathogen Resistance SA has been identified as a key player in signaling pathways, primarily in defense, inducing local and systemic resistances in fruits against postharvest pathogens. Its exogenous application on fruits at optimal concentrations controls decay caused by postharvest pathogens, underscoring its potential in post-harvest technology and fruit preservation (Hussain et al., 2015).

Novel Material Development Research in nanotechnology has explored the use of salicylic acid in the development of drug-loaded nanofibers. The electrospun salicylic acid-loaded porous nanofibers have shown promise in various applications, including wound dressing, tissue engineering, and drug release. The porous structure of these nanofibers significantly enhances the release property of salicylic acid, indicating its potential in advanced material science and medical applications (Yaru et al., 2018).

Safety And Hazards

Salicylhydroxamic acid is classified as having acute toxicity, both through inhalation and dermal contact . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . It is advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

N,2-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6-4-2-1-3-5(6)7(10)8-11/h1-4,9,11H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBROZNQEVUILML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075365
Record name Salicylhydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS]
Record name Salicylhydroxamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17178
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Salicylhydroxamic acid

CAS RN

89-73-6
Record name Salicylhydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylhydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylhydroxamic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03819
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Salicylhydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salicylhydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salicylhydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salicylohydroxamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALICYLHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q07182D0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

SHA-Sepharose 4B was prepared by mixing 130 mg of (6-aminohexanoyl)-4-aminomethylsalicylhydroxamic acid (SHA-Z-NH2), dissolved in 30 mL 0.2M NaHCO3, with 6.5 g HCl washed CNBr activated Sepharose 4B (Pharmacia) overnight at room temperature. After the coupling reaction, 2 mL 0.5M Tris, pH 8.5 were added and the gel slurry mixed at room temperature for 1 hour, and washed with water, 0.5M NaCl, and water again. The resulting SHA-Sepharose 4B was suspended in 30 mL of 20% ethanol, and stored at 4° C.
Name
(6-aminohexanoyl)-4-aminomethylsalicylhydroxamic acid
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

SHA-Sepharose 4B was prepared by mixing 130 mg of (6-aminohexanoyl)-4-aminomethylsalicylhydroxamic acid (SHA-Z-NH2), dissolved in 30 mL 0.2M NaHCO3, with. 6.5 g HCl washed CNBr activated Sepharose 4B (Pharmacia) overnight at room temperature. After the coupling reaction, 2 mL of 0.5M Tris, pH 8.5 were added and the gel slurry mixed at room temperature for 1 hour, and washed with water, 0.5M NaCl, and water again. The resulting SHA-Sepharose 4B was suspended in 30 mL of 20% ethanol, and stored at 4° C.
Name
(6-aminohexanoyl)-4-aminomethylsalicylhydroxamic acid
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

SHA-Sepharose 4B was prepared by mixing 130 mg of (6-aminohexanoyl)-4-amino-methylsalicylhydroxamic acid (SHA--Z--NH2), dissolved in 30 mL 0.2M NaHCO3, with 6.5 g HCl washed CNBr activated Sepharose 4B (Pharmacia) overnight at room temperature. After the coupling reaction, 2 mL of 0.5M Tris, pH 8.5 were added and the gel slurry mixed at room temperature for 1 hour, and washed with water, 0.5M NaCl, and water again. The resulting SHA-Sepharose 4B was suspended in 30 mL of 20% ethanol, and stored at 4° C.
Name
(6-aminohexanoyl)-4-amino-methylsalicylhydroxamic acid
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Ten milliliters of unmodified M280 or M450 magnetic beads (Dynal) were gradually dehydrated into acetonitrile, and converted to aldehyde modified beads using oxalyl chloride activated N,N-dimethylsulfoxide and triethylamine in dichloromethane at −78° C. The resulting aldehyde bearing beads were gradually rehydrated and suspended in 5 mL of 0.1 M sodium acetate pH 5.5. The aldehyde groups were coupled N′-[(4-(N-hydroxycarbamoyl)-3-hydroxy-phenyl)methyl]-N-(2-{N-[2-(4-{N-[(N-hydroxycarbamoyl)-3-hydroxyphenyl)methyl]carbamoyl}-butanoylamino)ethyl]-4-(N-aminocarbamoyl)butanoylamino}ethyl)pentane-1,5-diamide (21Y-SHA-hydrazide) by adding 25 milligrams dissolved in 200 uL N,N-dimethylsulfoxide, and rotating coupling reaction over night at room temperature. The beads were then washed extensively with water and stored in 5 mL of 10% ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylsulfoxide
Quantity
200 μL
Type
solvent
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N,N-dimethylsulfoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
5 mL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salicylhydroxamic acid
Reactant of Route 2
Reactant of Route 2
Salicylhydroxamic acid
Reactant of Route 3
Salicylhydroxamic acid
Reactant of Route 4
Reactant of Route 4
Salicylhydroxamic acid
Reactant of Route 5
Salicylhydroxamic acid
Reactant of Route 6
Reactant of Route 6
Salicylhydroxamic acid

Citations

For This Compound
8,050
Citations
EC O'Brien, E Farkas, MJ Gil, D Fitzgerald… - Journal of inorganic …, 2000 - Elsevier
… hydroxamic acid analogue of aspirin by the acetylation of salicylhydroxamic acid (2) led to O-… This paper describes a study of the metal complexing properties of salicylhydroxamic acid, …
Number of citations: 112 www.sciencedirect.com
B Davies, SW Edwards - Biochemical Journal, 1989 - portlandpress.com
… The concentration of salicylhydroxamic acid necessary for … ; in contrast, 10 M-salicylhydroxamic acid did not quench HOCI significantly … Salicylhydroxamic acid prevented the formation of …
Number of citations: 90 portlandpress.com
M Ikeda-Saito, DA Shelley, L Lu, KS Booth… - Journal of Biological …, 1991 - Elsevier
… Salicylhydroxamic acid serves as a donor to the higher oxidation … Salicylhydroxamic acid was also found to bind to intestinal peroxidase and lactoperoxidase. Salicylhydroxamic acid …
Number of citations: 75 www.sciencedirect.com
EC O'Brien, S Le Roy, J Levaillain, DJ Fitzgerald… - Inorganica chimica …, 1997 - Elsevier
The salicylhydroxamic acid (H 2 Sha) complexes, Ni(HSha) 2 ·2H 2 O, Cu(HSha) 2 ·2H 2 O, … Acetylation of salicylhydroxamic acid with acetyl chloride in pyridine gave O-…
Number of citations: 34 www.sciencedirect.com
CA Davey, RE Fenna - Biochemistry, 1996 - ACS Publications
The X-ray crystal structure of a salicylhydroxamic acid (SHA) inhibitory complex with human myeloperoxidase (MPO) has been determined at 2.3 Å resolution. The aromatic ring of the …
Number of citations: 124 pubs.acs.org
EM Khairy, MM Shoukry, MM Khalil… - Transition Metal …, 1996 - Springer
… To throw more light on the competing effects of both the phenolic and hydroxamic acid (OH) groups in the salicylhydroxamic acid, 1H-nmr, measurements will be carried out in future. …
Number of citations: 45 link.springer.com
S Chivasa, AM Murphy, M Naylor, JP Carr - The Plant Cell, 1997 - academic.oup.com
… Salicylhydroxamic acid (SHAM), an inhibitor of the mitochondrial alternative oxidase, antagonized both SA-induced resistance to TMV in nn genotype plants and SA-induced acquired …
Number of citations: 308 academic.oup.com
MD Hall, TW Failes, DE Hibbs, TW Hambley - Inorganic chemistry, 2002 - ACS Publications
… Complexes of salicylhydroxamic acid (shaH) with palladium(II) and platinum(II) were … of the stability of a number of binding modes of salicylhydroxamic acid in [M(sha) 2 ] (M = Pd, Pt) by …
Number of citations: 49 pubs.acs.org
ML Stolowitz, C Ahlem, KA Hughes… - Bioconjugate …, 2001 - ACS Publications
… The system exploits bioconjugates with appended phenylboronic acid (PBA) moieties and a support-bound phenylboronic acid complexing reagent derived from salicylhydroxamic acid …
Number of citations: 136 pubs.acs.org
W Zhao, D Liu, Q Feng - Minerals Engineering, 2020 - Elsevier
Hemimorphite is an important zinc oxide mineral, but only a few studies have been conducted on the enhanced flotation recovery of hemimorphite with salicylhydroxamic acid (SHA) as …
Number of citations: 46 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.